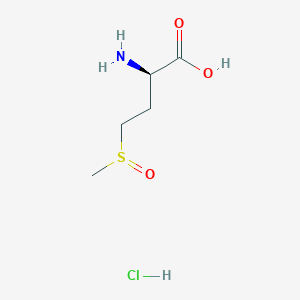

D-Methionine sulfoxide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-4-methylsulfinylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S.ClH/c1-10(9)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-,10?;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYSAEWWHPAEBG-VBNQZKKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CC[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Methionine Sulfoxide Hydrochloride: A Comprehensive Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (B87167). This oxidation can occur to free methionine or to methionine residues within proteins, leading to a diastereomeric mixture of methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). D-Methionine sulfoxide is the D-isomer of methionine sulfoxide. The reduction of methionine sulfoxide is a critical biological process for cellular repair and antioxidant defense, catalyzed by the stereospecific methionine sulfoxide reductases (Msrs). This technical guide provides an in-depth exploration of the biological significance of D-methionine sulfoxide hydrochloride, focusing on its metabolism, the enzymatic systems involved in its reduction, and its implications in oxidative stress, aging, and neurodegenerative diseases. Detailed experimental protocols for key assays and quantitative data on enzyme kinetics are also presented to aid researchers in this field.

Introduction: The Central Role of Methionine Oxidation

Methionine plays a crucial role in numerous cellular processes, including protein synthesis, as a precursor for S-adenosylmethionine (SAM) which is the primary methyl group donor, and in the synthesis of cysteine and glutathione, key components of the cellular antioxidant system.[1] The sulfur atom in methionine is readily oxidized by various ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals, to form methionine sulfoxide.[2][3] This oxidation is a non-enzymatic post-translational modification that can alter protein structure and function, potentially leading to cellular damage.[2][3] The formation of methionine sulfoxide is not merely a damage product; the reversible nature of this oxidation suggests a role in antioxidant defense and redox signaling.[4]

Stereochemistry of Methionine Sulfoxide

The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide.[1][5] this compound is the hydrochloride salt of the D-isomer of methionine sulfoxide. The biological significance of these stereoisomers lies in the stereospecificity of the enzymes responsible for their reduction.[1][5]

The Methionine Sulfoxide Reductase (Msr) System: A Stereospecific Repair Mechanism

The reduction of methionine sulfoxide back to methionine is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs).[6] This enzymatic repair system is crucial for maintaining protein integrity and function in the face of oxidative stress.[6] The Msr system is composed of two main classes of enzymes, MsrA and MsrB, which exhibit strict stereospecificity for the S- and R-diastereomers of methionine sulfoxide, respectively.[1][6]

-

Methionine Sulfoxide Reductase A (MsrA): MsrA specifically reduces methionine-S-sulfoxide residues in both free and protein-bound forms.[2][7]

-

Methionine Sulfoxide Reductase B (MsrB): MsrB is specific for the reduction of methionine-R-sulfoxide residues, primarily within proteins.[2][8]

This stereospecific reduction is a key aspect of the biological significance of methionine sulfoxide diastereomers. The efficiency of this repair system has been linked to longevity and resistance to oxidative stress.[9]

Quantitative Data on Methionine Sulfoxide Reductase Activity

The efficiency of the Msr system can be quantified by determining the kinetic parameters of the MsrA and MsrB enzymes. The following tables summarize key kinetic data for these enzymes from different species.

| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| Yeast MsrA | Dabsyl-Met-S-SO | 120 | 54.7 | 7.6 x 103 | [10] |

| Yeast MsrB | Dabsyl-Met-R-SO | 250 | 4.9 | 3.3 x 102 | [10] |

| S. pneumoniae MsrA2 | Dabsyl-Met-S-SO | 130 ± 20 | 1.3 ± 0.1 | 1.7 x 102 | [1] |

| S. pneumoniae MsrB2 | Dabsyl-Met-R-SO | 240 ± 30 | 0.8 ± 0.1 | 5.6 x 101 | [1] |

| Table 1: Kinetic Parameters of MsrA and MsrB from Yeast and Streptococcus pneumoniae |

| Enzyme | Substrate | Km (mM) | Specific Activity (nmol/min/mg) | Reference |

| Human MsrB1-Sec | Dabsyl-Met-R-SO | 1.0 | 800 | [2] |

| Human MsrB1-Cys | Dabsyl-Met-R-SO | 1.1 | 1 | [2] |

| Human MsrB2 | Dabsyl-Met-R-SO | 0.17 | 15 | [2] |

| Human MsrB3 | Dabsyl-Met-R-SO | 2.9 | 7 | [2] |

| Table 2: Kinetic Parameters and Specific Activities of Human MsrB Isoforms |

| Cell Type | Condition | Intracellular Met-d-O (nmol/106 cells) | Intracellular Met-l-O (nmol/106 cells) | Reference |

| Male Mouse Hepatocytes | 30 mM MetO for 1.5 h | ~0.8 | ~4.0 | [11] |

| Female Mouse Hepatocytes | 30 mM MetO for 1.5 h | ~0.4 | ~2.0 | [11] |

| Male Mouse Hepatocytes | 30 mM MetO + 0.2 mM AOAA for 1.5 h | ~1.2 | ~5.5 | [11] |

| Table 3: Intracellular Levels of Methionine Sulfoxide Diastereomers in Mouse Hepatocytes | ||||

| MetO: L-Methionine-dl-sulfoxide; AOAA: Aminooxyacetic acid (transaminase inhibitor) |

Biological Implications of D-Methionine Sulfoxide

Oxidative Stress and Aging

The accumulation of methionine sulfoxide is considered a marker of oxidative stress and has been associated with the aging process.[2] The efficiency of the Msr system in repairing oxidized methionine residues is thought to be a determinant of lifespan.[9] Studies have shown that overexpression of MsrA can extend the lifespan of fruit flies.[2]

Neurodegenerative Diseases

Oxidative stress is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).[12] In AD, the amyloid-β (Aβ) peptide, a major component of senile plaques, contains oxidized methionine residues.[13] The reduction of these residues by MsrA has been shown to decrease Aβ aggregation and toxicity.[13] Similarly, in PD, MsrA has been shown to protect dopaminergic neurons from oxidative damage.[12]

Drug Development

The involvement of the Msr system in cellular protection against oxidative stress makes it an attractive target for therapeutic intervention. The development of small molecules that can activate Msr enzymes could offer a novel approach for the treatment of diseases associated with oxidative damage.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of D-methionine sulfoxide and its biological effects. The following are protocols for key experiments in this field.

Measurement of Methionine Sulfoxide Reductase (MSR) Activity using HPLC

This protocol describes a method to quantify MSR activity in cell or tissue extracts using dabsylated methionine sulfoxide as a substrate and reverse-phase HPLC for detection.[15]

Materials:

-

Dabsyl-L-Methionine-R,S-sulfoxide (dabsyl-Met-R,S-O)

-

Dabsyl-L-Methionine-S-sulfoxide (dabsyl-Met-S-O)

-

Dabsyl-L-Methionine-R-sulfoxide (dabsyl-Met-R-O)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (30 mM, pH 8.0)

-

Acetonitrile (B52724) (HPLC grade)

-

Cell or tissue lysate

-

Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

-

Substrate Preparation: Prepare a 5 mM stock solution of the desired dabsyl-methionine sulfoxide substrate in 30 mM Tris-HCl, pH 8.0.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture to a final volume of 200 µL:

-

200 µg of protein extract

-

2 µL of 1 M DTT (final concentration 10 mM)

-

Appropriate volume of 30 mM Tris-HCl, pH 8.0

-

-

Pre-incubation: Equilibrate the reaction mixture for 5 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding 20 µL of the 5 mM dabsyl-methionine sulfoxide substrate (final concentration 0.5 mM). Mix well.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by adding 300 µL of acetonitrile.

-

Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

HPLC Analysis: Inject 50 µL of the supernatant onto the HPLC system. The separation of dabsyl-methionine from dabsyl-methionine sulfoxide is achieved using a suitable gradient of acetonitrile in an appropriate buffer (e.g., acetate (B1210297) buffer).

-

Quantification: The amount of dabsyl-methionine produced is quantified by integrating the peak area and comparing it to a standard curve of known concentrations of dabsyl-methionine.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.[16][17]

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Culture medium

-

Test compound (this compound)

-

LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Include wells for "spontaneous release" (vehicle control) and "maximum release" (lysis solution).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Lysis for Maximum Release: 45 minutes before the end of the incubation, add 10 µL of lysis solution to the "maximum release" wells.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Cellular Uptake Assay for Radiolabeled Methionine Sulfoxide

This protocol describes a general method for measuring the uptake of a radiolabeled compound into cultured cells.[7]

Materials:

-

Radiolabeled D-Methionine sulfoxide (e.g., ³H or ¹⁴C labeled)

-

Cells of interest cultured in 24- or 96-well plates

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Seed cells in 24- or 96-well plates and grow to near confluence.

-

Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

-

Initiation of Uptake: Add the uptake buffer containing the desired concentration of radiolabeled D-Methionine sulfoxide to each well to initiate the uptake.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of D-Methionine sulfoxide taken up by the cells. Data can be normalized to the protein concentration in each well.

Quantification of Intracellular Methionine Sulfoxide by HPLC

This method allows for the separation and quantification of methionine sulfoxide diastereomers from cell extracts.[11]

Materials:

-

Cell culture and harvesting reagents

-

Internal standard (e.g., S-methyl-L-cysteine)

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

Sodium bicarbonate (1 M)

-

Hydrochloric acid (2 M)

-

Acetonitrile (HPLC grade)

-

HPLC system with a C18 column and UV detector (340 nm)

Procedure:

-

Cell Extraction: After treatment, wash the cell pellet with ice-cold PBS to remove extracellular compounds. Lyse the cells (e.g., by sonication or freeze-thawing) in an appropriate buffer.

-

Protein Precipitation: Precipitate proteins from the cell lysate (e.g., with perchloric acid or methanol) and centrifuge to collect the supernatant.

-

Derivatization:

-

To 40 µL of the supernatant, add 5 µL of the internal standard.

-

Add 75 µL of 0.5% Marfey's reagent (in acetone) and 15 µL of 1 M sodium bicarbonate.

-

Heat the mixture at 40°C for 1 hour.

-

Acidify the reaction by adding 7.5 µL of 2 M HCl.

-

-

HPLC Analysis: Inject an aliquot of the derivatized sample onto the HPLC system. The diastereomers of methionine sulfoxide will be separated and can be quantified based on their peak areas relative to the internal standard.

Conclusion and Future Directions

This compound and its stereoisomers are of significant biological importance, playing a central role in the cellular response to oxidative stress. The stereospecific Msr system provides a crucial defense mechanism by repairing oxidized methionine residues, thereby maintaining protein function and promoting cellular survival. The accumulation of methionine sulfoxide is implicated in aging and various pathologies, particularly neurodegenerative diseases, making the Msr system a promising target for therapeutic development. Further research is needed to fully elucidate the regulatory mechanisms of the Msr enzymes and to explore the potential of modulating their activity for therapeutic benefit. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted roles of D-methionine sulfoxide in biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kar.kent.ac.uk [kar.kent.ac.uk]

- 4. Direct determination of methionine sulfoxide in milk proteins by enzyme hydrolysis/high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methionine sulfoxide reductase regulation of yeast lifespan reveals reactive oxygen species-dependent and -independent components of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity | Springer Nature Experiments [experiments.springernature.com]

- 13. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LDH cytotoxicity assay [protocols.io]

The Dichotomous Role of D-Methionine Sulfoxide Hydrochloride in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical contributor to the pathogenesis of numerous diseases. Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by ROS, leading to the formation of methionine sulfoxide (B87167) (MetO). This post-translational modification can alter protein structure and function, contributing to cellular damage. D-Methionine sulfoxide hydrochloride, a specific stereoisomer of oxidized methionine, presents a complex and multifaceted role in the intricate network of oxidative stress pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's involvement in oxidative stress, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

The Dual Nature of Methionine Sulfoxide in Cellular Redox Homeostasis

Methionine residues in proteins can act as endogenous antioxidants by scavenging ROS, a process that results in their conversion to methionine sulfoxide. This oxidation is a reversible process, catalyzed by the methionine sulfoxide reductase (Msr) system, which comprises MsrA and MsrB enzymes that stereospecifically reduce the S- and R-epimers of methionine sulfoxide, respectively.[1][2] This cyclic oxidation and reduction of methionine residues constitutes a significant cellular antioxidant defense mechanism.[3] However, the accumulation of methionine sulfoxide, particularly when the Msr system is overwhelmed or dysfunctional, is a hallmark of oxidative stress and has been implicated in aging and various pathologies.[1][4]

The administration of methionine and its oxidized form, methionine sulfoxide, has been shown to modulate the redox state of cells both in vitro and in vivo.[5] Studies using racemic mixtures of methionine sulfoxide have demonstrated both pro-oxidant and antioxidant effects, depending on the concentration, duration of exposure, and the specific tissue being examined.[5][6]

Quantitative Effects of Methionine Sulfoxide on Oxidative Stress Markers

Experimental studies, primarily using racemic DL-methionine sulfoxide, have provided quantitative data on its impact on key markers of oxidative stress. These findings offer valuable insights into the potential effects of the D-isomer.

| Parameter | Model System | Treatment | Observation | Reference |

| Thiobarbituric Acid Reactive Substances (TBARS) | Young Rats (in vivo) | DL-Methionine Sulfoxide (0.1 g/kg) | Decreased TBARS levels at 1 hour post-administration. | [5] |

| Young Rats (in vivo, chronic) | DL-Methionine Sulfoxide (0.05-0.1 g/kg daily for 22 days) | Increased TBARS levels in the kidney. | [6] | |

| Rat Cerebral Cortex (in vivo) | DL-Methionine Sulfoxide (0.1 g/kg) | Enhanced TBARS levels at 1 and 3 hours post-treatment. | [3] | |

| Reactive Oxygen Species (ROS) | Young Rats (in vivo, chronic) | DL-Methionine Sulfoxide (0.05-0.1 g/kg daily for 22 days) | Increased ROS levels in the kidney. | [6] |

| Rat Cerebral Cortex (in vivo) | DL-Methionine Sulfoxide (0.1 g/kg) | Increased ROS levels at 3 hours post-treatment. | [3] | |

| Protein Carbonyls | Young Rats (in vivo) | DL-Methionine Sulfoxide (0.1 g/kg) | Reduced protein carbonyl content at 1 hour post-administration. | [5] |

| Total Thiol Content | Young Rats (in vivo) | DL-Methionine Sulfoxide (0.1 g/kg) | Decreased at 1 hour and increased at 3 hours post-administration. | [5] |

| Superoxide Dismutase (SOD) Activity | Young Rats (in vitro, liver homogenate) | DL-Methionine Sulfoxide (0.5 mM) | Enhanced SOD activity. | [5] |

| Young Rats (in vivo) | DL-Methionine Sulfoxide (0.1 g/kg) | Increased SOD activity. | [5] | |

| Young Rats (in vivo, chronic) | DL-Methionine Sulfoxide (0.05-0.1 g/kg daily for 22 days) | Decreased SOD activity in the liver. | [6] | |

| Catalase (CAT) Activity | Young Rats (in vivo) | DL-Methionine Sulfoxide (0.1 g/kg) | Decreased CAT activity at 1 and 3 hours post-administration. | [5] |

| Young Rats (in vivo, chronic) | DL-Methionine Sulfoxide (0.05-0.1 g/kg daily for 22 days) | Decreased CAT activity in the liver. | [6] | |

| Glutathione (B108866) Peroxidase (GPx) Activity | Young Rats (in vivo, chronic) | DL-Methionine Sulfoxide (0.05-0.1 g/kg daily for 22 days) | Enhanced GPx activity in the liver. | [6] |

| Rat Cerebral Cortex (in vivo) | DL-Methionine Sulfoxide (0.1 g/kg) | Enhanced GPx activity at 1 hour and reduced at 3 hours post-treatment. | [3] | |

| Glutathione (GSH) Levels | Mouse Hepatocytes (in vitro) | L-Methionine-dl-sulfoxide (30 mM) | Depletion of GSH in male hepatocytes. | [7] |

Signaling Pathways Implicated in the Action of D-Methionine Sulfoxide

The Role of D-Amino Acid Oxidase (DAAO)

A key pathway specific to the metabolism of D-amino acids, including D-methionine sulfoxide, involves the peroxisomal enzyme D-amino acid oxidase (DAAO). DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide (H₂O₂).[8][9] The production of H₂O₂ by DAAO is a critical event that can contribute to an increase in intracellular ROS levels, thereby inducing a state of oxidative stress.[9]

Modulation of the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to the dissociation of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[10][11][12]

The H₂O₂ generated from the metabolism of D-methionine sulfoxide by DAAO can act as a signaling molecule to activate the Keap1-Nrf2 pathway. This represents a potential indirect antioxidant effect of D-methionine sulfoxide, whereby an initial pro-oxidant event triggers a broader and more sustained antioxidant response.

Detailed Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common method for quantifying intracellular ROS levels.

-

Cell Preparation:

-

Seed adherent cells in a 24-well plate at a density of 2 x 10⁵ cells per well and culture overnight. For suspension cells, adjust the cell number accordingly in microcentrifuge tubes.

-

-

Preparation of DCFH-DA Solution:

-

Prepare a 10 mM stock solution of DCFH-DA by dissolving 4.85 mg in 1 mL of dimethyl sulfoxide (DMSO).

-

Immediately before use, prepare a 10 µM working solution by diluting the stock solution in pre-warmed serum-free cell culture medium. Protect the solution from light.

-

-

Treatment and Staining:

-

Treat the cells with this compound at the desired concentrations for the specified duration. Include appropriate positive (e.g., H₂O₂) and negative controls.

-

Remove the treatment medium and wash the cells once with serum-free medium.

-

Add 500 µL of the 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

-

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with 1x phosphate-buffered saline (PBS).

-

Add 500 µL of 1x PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm. Alternatively, cells can be visualized using a fluorescence microscope.[6][13]

-

Quantification of Protein Carbonyls using 2,4-Dinitrophenylhydrazine (DNPH)

This protocol outlines the derivatization and quantification of protein carbonyls, a marker of protein oxidation.

-

Sample Preparation:

-

Homogenize tissue samples or lyse cultured cells in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, with protease inhibitors).

-

Determine the protein concentration of the homogenate or lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Derivatization with DNPH:

-

To a protein sample (e.g., 1 mg/mL), add an equal volume of 10 mM DNPH in 2 M HCl. For the control (blank), add 2 M HCl alone.

-

Incubate the samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.

-

-

Protein Precipitation and Washing:

-

Precipitate the proteins by adding an equal volume of 20% (w/v) trichloroacetic acid (TCA).

-

Incubate on ice for 10 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (B1210297) (1:1, v/v) to remove unreacted DNPH. After the final wash, briefly dry the pellet.

-

-

Solubilization and Measurement:

-

Resuspend the protein pellet in 6 M guanidine (B92328) hydrochloride solution.

-

Centrifuge at 10,000 x g for 10 minutes to remove any insoluble material.

-

Measure the absorbance of the supernatant at 370 nm in a spectrophotometer.

-

The carbonyl content can be calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).[14]

-

Summary and Future Directions

This compound occupies a complex position within the landscape of oxidative stress. Its metabolism via D-amino acid oxidase generates hydrogen peroxide, a potent ROS, suggesting a pro-oxidant role. However, this initial burst of ROS has the potential to activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant defense system, thereby leading to a subsequent and potentially more robust antioxidant response.

The available quantitative data, primarily from studies using racemic mixtures of methionine sulfoxide, indicate a dose- and time-dependent modulation of various oxidative stress markers. To fully elucidate the specific role of the D-isomer and its hydrochloride salt, further research is imperative. Future studies should focus on:

-

Stereospecific Effects: Conducting comparative studies using purified D- and L-isomers of methionine sulfoxide to dissect their individual contributions to oxidative stress modulation.

-

Keap1-Nrf2 Pathway Activation: Quantitatively assessing the activation of the Keap1-Nrf2 pathway in response to this compound, including measuring Nrf2 nuclear translocation and the expression of downstream target genes.

-

In Vivo Studies: Performing comprehensive in vivo studies to evaluate the long-term effects of this compound administration on oxidative stress markers in various tissues and its overall impact on health and disease models.

-

Therapeutic Potential: Investigating the potential of this compound as a pro-drug or therapeutic agent to strategically modulate the Keap1-Nrf2 pathway for the treatment of diseases associated with oxidative stress.

A deeper understanding of the nuanced role of this compound will be crucial for harnessing its potential in the development of novel therapeutic strategies for a wide range of oxidative stress-related disorders.

References

- 1. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Protein carbonyl and the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine and methionine sulfoxide alter parameters of oxidative stress in the liver of young rats: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic administration of methionine and/or methionine sulfoxide alters oxidative stress parameters and ALA-D activity in liver and kidney of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. | Broad Institute [broadinstitute.org]

- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methionine sulfoxide reductase A protects dopaminergic cells from Parkinson’s disease-related insults - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Effects of D- vs L-Methionine Sulfoxide in Cells: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of the essential amino acid methionine to methionine sulfoxide (B87167) is a critical post-translational modification with profound implications for cellular function, aging, and disease. This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O), often referred to as L- and D-methionine sulfoxide in older literature based on their optical rotation. The cellular response to these stereoisomers is highly specific, governed by a dedicated enzymatic system of methionine sulfoxide reductases (Msrs). This technical guide provides a comprehensive overview of the stereospecific effects of D- and L-methionine sulfoxide in cells, detailing their differential metabolism, impact on signaling pathways, and the experimental methodologies used for their study. Quantitative data are summarized for comparative analysis, and key cellular pathways are visualized to facilitate a deeper understanding of these processes.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide.[1][2] This modification can alter protein structure and function, and its accumulation is associated with oxidative stress, aging, and various pathologies.[2][3] The reduction of methionine sulfoxide back to methionine is a crucial cellular repair mechanism catalyzed by the Msr enzyme family.[4] This system exhibits remarkable stereospecificity: MsrA specifically reduces the S-epimer (L-methionine sulfoxide), while MsrB is specific for the R-epimer (D-methionine sulfoxide).[4][5] A key distinction in mammalian cells is their inability to efficiently reduce free methionine-R-sulfoxide, a deficiency that has significant biological consequences.[1][2] This guide delves into the nuances of these stereospecific interactions and their cellular ramifications.

Stereospecific Metabolism of Methionine Sulfoxide

The differential processing of D- and L-methionine sulfoxide is central to their distinct biological effects. This specificity is primarily dictated by the substrate preferences of the MsrA and MsrB enzymes.

The Methionine Sulfoxide Reductase (Msr) System

The Msr system is the primary defense against the deleterious effects of methionine oxidation.

-

MsrA: This enzyme is highly specific for the S-diastereomer of methionine sulfoxide (Met-S-O) in both its free and protein-bound forms.[1][4]

-

MsrB: This enzyme family (including MsrB1, MsrB2, and MsrB3 in mammals) specifically reduces the R-diastereomer of protein-bound methionine sulfoxide (Met-R-O).[5][6] Notably, MsrB enzymes exhibit very low activity towards free Met-R-O.[1]

This enzymatic division of labor leads to a "biased reduction" of methionine sulfoxide in mammals, where free Met-S-O can be efficiently recycled, while free Met-R-O tends to accumulate.[1]

Quantitative Analysis of Enzyme Kinetics

The stereospecificity of MsrA and MsrB is quantitatively reflected in their kinetic parameters. The following tables summarize key kinetic data from various studies.

Table 1: Kinetic Parameters of MsrA for Methionine-S-Sulfoxide Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (s-1 or µmol·min-1mg-1) | Catalytic Efficiency (Vmax/Km, M-1s-1) | Reference |

| Mycobacterium tuberculosis | Free Methionine-(S)-sulfoxide | 4.3 ± 0.6 | 2.4 ± 0.1 s-1 | 558 ± 81 | [7] |

| Mycobacterium tuberculosis | N-acetyl Methionine-(S)-sulfoxide | 1.6 ± 0.4 | 2.6 ± 0.2 s-1 | 1625 ± 425 | [7] |

| Bovine | Hexapeptide with Met-S-O | 0.12 | 1.4 µmol·min-1mg-1 | - | [8] |

| Streptococcus pneumoniae (MsrAB fusion) | Dabsyl-Met-S-SO | 0.86 | - | - | [9] |

Table 2: Kinetic Parameters of MsrB for Methionine-R-Sulfoxide Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (s-1) | Catalytic Efficiency (Vmax/Km, M-1s-1) | Reference |

| Mammalian MsrB1 (Sec) | Dabsyl-Met-R-SO | 1.0 | - | - | [6] |

| Mammalian MsrB2 | Dabsyl-Met-R-SO | 0.17 | - | - | [6] |

| Mammalian MsrB3 | Dabsyl-Met-R-SO | 2.9 | - | - | [6] |

| Mycobacterium tuberculosis | N-acetyl Methionine-(R)-sulfoxide | 1.7 ± 0.6 | 0.8 ± 0.1 | 470.6 ± 176 | [7] |

| Streptococcus pneumoniae (MsrAB fusion) | Dabsyl-Met-R-SO | 0.038 | - | - | [9] |

Note: Direct comparison of Vmax values can be challenging due to different units and assay conditions across studies.

Cellular Effects and Signaling Pathways

The differential metabolism of D- and L-methionine sulfoxide leads to distinct downstream cellular effects, including the modulation of key signaling pathways.

Oxidative Stress and Redox Homeostasis

Both stereoisomers are markers of oxidative stress. However, the inefficient reduction of Met-R-O can lead to its accumulation, potentially exacerbating oxidative damage. Conversely, the efficient reduction of Met-S-O by MsrA contributes to the cellular antioxidant defense system.[1]

Mitogen-Activated Protein Kinase (MAPK) Pathway

A recent study has implicated methionine sulfoxide (MetO) in the regulation of adipogenesis through the MAPK signaling pathway. Treatment of human preadipocytes with MetO was found to suppress adipogenesis by inhibiting the phosphorylation of extracellular signal-related kinase (ERK).[10] While this study did not differentiate between the stereoisomers, it opens an important avenue for future research into their specific roles in MAPK signaling.

Nrf2 Signaling Pathway

The transcription factor Nrf2 is a master regulator of the antioxidant response. Studies have shown that L-methionine can activate the Nrf2-ARE (antioxidant response element) pathway, leading to the upregulation of antioxidant enzymes, including MsrA and MsrB.[11] This suggests a feedback loop where the substrate of oxidation can induce the expression of the enzymes responsible for its reduction, thereby maintaining redox homeostasis. The specific roles of D- and L-methionine sulfoxide in directly modulating Nrf2 activity require further investigation.

Apoptosis

Acute administration of methionine and methionine sulfoxide has been shown to induce apoptosis in the rat cerebral cortex.[12] This study indicated an increase in caspase-3 and caspase-9 activity, DNA damage, and a decrease in cell viability.[12] The stereospecific contribution of D- and L-methionine sulfoxide to these apoptotic events is an area ripe for further exploration.

Experimental Protocols

The study of stereospecific effects of methionine sulfoxide requires precise and robust experimental methodologies.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma SK-Hep1 cells are a common model for studying methionine metabolism.[13][14]

-

Media: Cells are typically cultured in DMEM. For specific experiments, methionine-free DMEM is supplemented with defined concentrations of L-methionine, L-methionine-S-sulfoxide, or L-methionine-R-sulfoxide (e.g., 0.1 mM).[13][14]

-

Treatment: Cells are plated and allowed to adhere before the medium is replaced with the experimental medium containing the specific methionine derivative. Cell proliferation and other parameters are then monitored over time (e.g., 24, 48, 72, 96 hours).[14]

Separation and Quantification of Methionine Sulfoxide Stereoisomers by HPLC

-

Derivatization: Free methionine and its sulfoxide diastereomers in cell lysates or media can be derivatized with reagents such as o-phthalaldehyde (B127526) (OPA) or dabsyl chloride for UV or fluorescent detection.[15][16]

-

Chromatography: Reversed-phase HPLC is commonly used for separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.16) and an organic solvent (e.g., acetonitrile) is used for elution.[16][17]

-

Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for OPA derivatives) is used for quantification.[15]

-

Quantification: Standard curves for each stereoisomer are generated to quantify their concentrations in the samples.[15]

Measurement of MsrA and MsrB Activity in Cell Lysates

-

Cell Lysis: Cells are harvested and lysed using a suitable buffer (e.g., CelLytic™ M) to obtain soluble proteins.[17]

-

Substrate Preparation: Stereospecific substrates, dabsyl-Met-S-O for MsrA and dabsyl-Met-R-O for MsrB, are prepared.[17]

-

Enzyme Assay:

-

The reaction mixture typically contains a buffer (e.g., 50 mM sodium phosphate, pH 7.5), a reducing agent (e.g., 20 mM DTT), the dabsylated substrate, and the cell lysate.[18]

-

The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[18]

-

The reaction is stopped by adding a solvent like acetonitrile.[18]

-

-

Analysis: The product, dabsyl-methionine, is quantified by reversed-phase HPLC.[17]

Conclusion and Future Directions

The stereospecific effects of D- and L-methionine sulfoxide are a testament to the intricate regulatory mechanisms governing cellular redox homeostasis and signaling. The inability of mammalian cells to efficiently reduce free D-methionine sulfoxide highlights a potential vulnerability in cellular metabolism, particularly under conditions of oxidative stress. While significant progress has been made in understanding the enzymatic basis of this stereospecificity, many questions remain.

Future research should focus on:

-

Elucidating the specific signaling pathways distinctly modulated by D- and L-methionine sulfoxide.

-

Identifying the full spectrum of proteins that are stereospecifically oxidized and repaired in vivo.

-

Investigating the therapeutic potential of modulating MsrA and MsrB activity in age-related and neurodegenerative diseases.

-

Developing more sensitive and specific tools for the in vivo detection and quantification of each methionine sulfoxide stereoisomer.

A deeper understanding of the stereospecific consequences of methionine oxidation will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

References

- 1. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biological significance of methionine sulfoxide stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Methionine sulfoxide (HMDB0002005) [hmdb.ca]

- 4. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Mycobacterium tuberculosis expresses methionine sulfoxide reductases A and B that protect from killing by nitrite and hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methionine sulfoxide reductase A is a stereospecific methionine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and kinetic analysis of an MsrA–MsrB fusion protein from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methionine sulfoxide suppresses adipogenic differentiation by regulating the mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bmbreports.org [bmbreports.org]

- 14. Mammals Reduce Methionine-S-sulfoxide with MsrA and Are Unable to Reduce Methionine-R-sulfoxide, and This Function Can Be Restored with a Yeast Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]

Foundational research on methionine oxidation and its D-isomer

An In-depth Technical Guide to the Foundational Principles of Methionine Oxidation and its D-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing essential amino acid, is fundamental to cellular function, serving as a key component in protein synthesis and as the precursor for the universal methyl donor, S-adenosylmethionine. However, the thioether side chain of methionine is particularly susceptible to oxidation by reactive oxygen species (ROS), a common consequence of aerobic metabolism and inflammatory processes. This oxidation converts methionine to methionine sulfoxide (B87167) (MetO), a post-translational modification that can profoundly alter protein structure, function, and interactions. The cellular response to this modification is a highly specific and efficient enzymatic repair system, highlighting the biological importance of maintaining methionine in its reduced state. Furthermore, the existence of D-isomers of methionine and its oxidized forms introduces an additional layer of complexity to its metabolism and physiological roles. This technical guide provides a comprehensive overview of the foundational research on methionine oxidation, the stereochemistry involved, the enzymatic repair mechanisms, and the implications for cellular signaling and the development of biopharmaceuticals.

The Chemistry and Stereoisomerism of Methionine Oxidation

The oxidation of methionine's sulfur atom by ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl), results in the formation of methionine sulfoxide.[1][2][3] This reaction introduces a new chiral center at the sulfur atom, leading to two diastereomers of methionine sulfoxide: L-methionine-(S)-sulfoxide and L-methionine-(R)-sulfoxide.[4] The rate of this oxidation is highly dependent on the specific ROS involved, with some species reacting almost instantaneously with methionine.[3][5]

Caption: Oxidation of L-Methionine to its S and R diastereomers of methionine sulfoxide by ROS.

Quantitative Data on Methionine Oxidation

The reactivity of methionine with various ROS varies significantly. The following table summarizes the second-order rate constants for these reactions.

Table 1: Second-Order Rate Constants for the Oxidation of Methionine by Various ROS

| Oxidant | Rate Constant (M⁻¹s⁻¹) | References |

| Hydroxyl radical (•OH) | ~1 x 10¹⁰ | [3] |

| Hypochlorous acid (HOCl) | ~3 x 10⁷ | [3][5] |

| Peroxynitrite (ONOO⁻) | ~1 x 10³ | [5] |

| Hydrogen peroxide (H₂O₂) | ~10⁻³ - 1 | [3][5][6] |

Note: Rate constants can be influenced by factors such as pH, temperature, and the local protein environment.

The Methionine Sulfoxide Reductase (Msr) System

The reduction of methionine sulfoxide back to methionine is a critical cellular repair process catalyzed by the methionine sulfoxide reductase (Msr) enzyme system. This system is comprised of two main classes of enzymes, MsrA and MsrB, which exhibit strict stereospecificity for the different diastereomers of MetO.[4][7]

The catalytic mechanism of both MsrA and MsrB involves a similar three-step process, typically utilizing thioredoxin as a reducing agent to regenerate the active enzyme.[8] Interestingly, some research has shown that MsrA can also function as a stereospecific methionine oxidase, producing S-methionine sulfoxide.[4]

Caption: General catalytic mechanism of Methionine Sulfoxide Reductases (MsrA/B).

Msr Isoforms and Subcellular Localization in Mammals

In mammals, the Msr system exhibits further complexity with the presence of a single MsrA gene but three MsrB genes (MsrB1, MsrB2, and MsrB3), which give rise to enzymes with distinct subcellular localizations.[9][10] This distribution ensures that methionine oxidation can be repaired in various cellular compartments.[9]

-

MsrA: Found in the cytosol, nucleus, and mitochondria.

-

MsrB1 (Selenoprotein R): Located in the cytosol and nucleus, it is the most catalytically efficient MsrB due to a selenocysteine (B57510) residue in its active site.[9]

-

MsrB2: Resides in the mitochondria.[9]

-

MsrB3: Exists in two forms due to alternative splicing; MsrB3A is targeted to the endoplasmic reticulum, and MsrB3B is found in the mitochondria.[9]

Quantitative Data on Methionine Sulfoxide Reductase Activity

The kinetic parameters of Msr enzymes have been characterized, revealing differences in their substrate affinity and catalytic efficiency.

Table 2: Kinetic Parameters of Mammalian Methionine Sulfoxide Reductases

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | References |

| MsrA | Dabsyl-Met-S-O | ~200-500 | ~0.1-0.5 | ~1 x 10³ | [11] |

| MsrB1 (Sec) | Dabsyl-Met-R-O | ~1000 | - | - | [10] |

| MsrB2 | Dabsyl-Met-R-O | ~170 | - | - | [10] |

| MsrB3 | Dabsyl-Met-R-O | ~2900 | - | - | [10] |

| SpMsrAB (MsrA domain) | Dabsyl-Met-S-O | 1790 | 0.44 | 246 | [11] |

| SpMsrAB (MsrB domain) | Dabsyl-Met-R-O | 88 | 0.14 | 1590 | [11] |

Note: Kinetic parameters are highly dependent on the substrate (free MetO, protein-bound MetO, or synthetic derivatives like dabsyl-MetO) and the assay conditions. SpMsrAB from S. pneumoniae is included for comparison.

Metabolism of D-Methionine and its Oxidized Derivatives

While L-amino acids are the primary building blocks of proteins, D-amino acids are also present in biological systems. D-methionine can be sourced from the diet or generated by gut microbiota. The metabolism of D-methionine and its oxidized forms is distinct from that of the L-isomers.

Mammalian systems are reportedly deficient in reducing free methionine-R-sulfoxide.[12] However, they can reduce free methionine-S-sulfoxide, a process dependent on MsrA.[12] The primary pathway for the utilization of D-methionine involves its conversion to the corresponding α-keto acid by D-amino acid oxidase (DAO), which can then be transaminated to L-methionine. The metabolic fate of D-methionine sulfoxide is less clear, but it is plausible that it can also be a substrate for DAO, leading to its entry into the L-methionine metabolic pool.

Caption: Proposed metabolic pathways for D-methionine and its oxidized forms in mammals.

Methionine Oxidation as a Regulatory Mechanism in Signaling Pathways

Beyond being a form of damage, the reversible oxidation of methionine is now recognized as a sophisticated mechanism for regulating protein function and cellular signaling, akin to phosphorylation.[1][13][14] The introduction of a polar sulfoxide group in place of a nonpolar thioether can alter protein conformation, disrupt protein-protein interactions, and modulate enzyme activity.[1][15]

A key area of regulation involves the crosstalk between methionine oxidation and protein phosphorylation.[13][15] Oxidation of a methionine residue within or near a kinase recognition motif can inhibit phosphorylation of a nearby serine, threonine, or tyrosine residue.[13][15] This provides a direct link between the cellular redox state and kinase-based signaling cascades.[13]

Caption: Crosstalk between methionine oxidation and protein phosphorylation in cellular signaling.

Implications for Drug Development

Methionine oxidation is a critical quality attribute for biopharmaceutical products, particularly monoclonal antibodies (mAbs), as it can impact their stability, efficacy, and safety.[16][17][18] Methionine residues in the complementarity-determining regions (CDRs) and the Fc region are often susceptible to oxidation.[16][18]

-

Impact on Fc Function: Oxidation of conserved methionine residues (Met252 and Met428) in the Fc region can decrease binding affinity to the neonatal Fc receptor (FcRn), leading to faster plasma clearance and reduced half-life of the antibody.[18]

-

Impact on Antigen Binding: Oxidation of methionine residues within the CDRs can alter the conformation of the antigen-binding site, potentially reducing or abolishing binding to the target.[16]

-

Analytical Characterization: A suite of analytical techniques is employed to monitor methionine oxidation during drug development and for quality control. These include reversed-phase HPLC, cation-exchange chromatography, and mass spectrometry (peptide mapping).[17][19] Stable isotope labeling methods have been developed to accurately quantify methionine sulfoxide levels by distinguishing them from artifacts introduced during sample preparation.[20][21]

Experimental Protocols

Protocol 1: In Vitro Oxidation of a Protein

Objective: To induce methionine oxidation in a protein sample for subsequent analysis.

Materials:

-

Purified protein of interest (e.g., a monoclonal antibody) in a suitable buffer (e.g., PBS).

-

Hydrogen peroxide (H₂O₂), 30% solution.

-

Water for injection or HPLC-grade water.

Procedure:

-

Dilute the protein sample to a working concentration (e.g., 1-20 mg/mL).

-

Prepare a fresh dilution of H₂O₂. For forced degradation studies, a final concentration of 0.01% to 0.2% H₂O₂ is often used.

-

Add the diluted H₂O₂ to the protein solution and mix gently.

-

Incubate the mixture at room temperature or 37°C for a defined period (e.g., 1 to 24 hours), protected from light.

-

To stop the reaction, the H₂O₂ can be removed by buffer exchange (e.g., using a desalting column) or quenched by the addition of catalase.

-

The oxidized protein sample is now ready for analysis by methods such as HPLC or mass spectrometry.

Protocol 2: Assay of MsrA Activity using a Dabsylated Substrate and HPLC

Objective: To quantify the enzymatic activity of MsrA by monitoring the reduction of dabsyl-L-methionine-S-sulfoxide.[10][22][23]

Materials:

-

Purified MsrA enzyme.

-

Dabsyl-L-methionine-S-sulfoxide (substrate).

-

Dithiothreitol (DTT).

-

Assay buffer: 50 mM Tris-HCl, pH 7.5.

-

Acetonitrile (B52724) (HPLC grade).

-

Reaction stop solution: Acetonitrile.

-

HPLC system with a C18 column and a detector capable of monitoring absorbance in the visible range (e.g., 436 nm for dabsyl derivatives).

Procedure:

-

Prepare a reaction mixture (e.g., 100 µL final volume) containing 50 mM Tris-HCl (pH 7.5), 20 mM DTT, and 200 µM dabsyl-L-methionine-S-sulfoxide.[10]

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of MsrA enzyme (e.g., 0.1-5 µg).

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject a defined volume of the supernatant onto the HPLC system.

-

Separate the product (dabsyl-methionine) from the substrate (dabsyl-methionine-S-sulfoxide) using a suitable gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate).[22][23]

-

Quantify the amount of dabsyl-methionine formed by integrating the peak area and comparing it to a standard curve of known concentrations of dabsyl-methionine.

-

Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).

Protocol 3: Analysis of Methionine and Methionine Sulfoxide by HPLC

Objective: To separate and quantify methionine and methionine sulfoxide in a sample (e.g., a protein hydrolysate or a reaction mixture).

Materials:

-

HPLC system with a UV detector.

-

Mixed-mode or reversed-phase C18 column suitable for amino acid analysis.[24][25]

-

Mobile phase A: e.g., 0.05% trifluoroacetic acid (TFA) or 0.1 M sodium phosphate (B84403) buffer, pH 2.5.

-

Mobile phase B: Acetonitrile.

-

Standards for methionine and methionine sulfoxide.

Procedure:

-

If analyzing a protein sample, it must first be hydrolyzed to release the amino acids. Enzymatic hydrolysis is preferred to avoid artifactual oxidation that can occur with acid hydrolysis.[26]

-

Prepare a standard curve by running known concentrations of methionine and methionine sulfoxide.

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the analytes using an isocratic or gradient method. For example, using a Primesep 100 column, an isocratic mobile phase of water, acetonitrile, and sulfuric acid can be used.[25]

-

Monitor the elution at a suitable wavelength, typically around 200-214 nm.[25][26]

-

Identify the peaks for methionine and methionine sulfoxide by comparing their retention times to the standards.

-

Quantify the amount of each analyte by integrating the peak areas and using the standard curve.

Caption: General workflow for the HPLC analysis of methionine and methionine sulfoxide.

Conclusion

The oxidation of methionine to methionine sulfoxide and its subsequent enzymatic reduction represent a fundamental biological process with far-reaching implications. This reversible post-translational modification not only serves as a mechanism to protect cells from oxidative damage but also acts as a sophisticated regulatory switch in cellular signaling. The stereospecificity of both the oxidation and reduction reactions, along with the complex metabolism of D-isomers, underscores the intricate control of methionine homeostasis. For drug development professionals, a thorough understanding of methionine oxidation is paramount for ensuring the stability, safety, and efficacy of biotherapeutics. The continued development of advanced analytical techniques will further illuminate the multifaceted roles of methionine oxidation in health and disease.

References

- 1. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Methionine Redox Homeostasis in Protein Quality Control [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. molbiolcell.org [molbiolcell.org]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Structural and kinetic analysis of an MsrA–MsrB fusion protein from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mammals Reduce Methionine-S-sulfoxide with MsrA and Are Unable to Reduce Methionine-R-sulfoxide, and This Function Can Be Restored with a Yeast Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Convergent signaling pathways—interaction between methionine oxidation and serine/threonine/tyrosine O-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Coupling oxidative signals to protein phosphorylation via methionine oxidation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 26. Direct determination of methionine sulfoxide in milk proteins by enzyme hydrolysis/high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Relevance of D-Methionine Sulfoxide Accumulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxidation of methionine to methionine sulfoxide (B87167) is a ubiquitous post-translational modification with profound implications for cellular function, aging, and disease. This technical guide delves into the physiological relevance of the accumulation of one of its diastereomers, D-methionine sulfoxide (also known as methionine-R-sulfoxide or Met-R-SO). Due to a stereospecific enzymatic repair system that is inefficient in reducing free Met-R-SO in mammals, its accumulation can serve as a significant biomarker of oxidative stress and a key player in the pathogenesis of age-related diseases. This document provides a comprehensive overview of the enzymatic landscape governing methionine sulfoxide metabolism, quantitative data on D-methionine sulfoxide accumulation, detailed experimental protocols for its study, and an exploration of the signaling pathways it perturbs.

Introduction: The Stereochemistry of Methionine Oxidation and Repair

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO). This oxidation introduces a chiral center at the sulfur atom, leading to two diastereomers: L-methionine sulfoxide (methionine-S-sulfoxide or Met-S-SO) and D-methionine sulfoxide (methionine-R-sulfoxide or Met-R-SO)[1]. The cellular defense against this oxidative damage is orchestrated by a family of enzymes known as methionine sulfoxide reductases (Msrs).

The Msr system exhibits stereospecificity:

-

Methionine-S-sulfoxide reductase (MsrA): This enzyme specifically reduces Met-S-SO back to methionine in both its free form and when incorporated into proteins[1].

-

Methionine-R-sulfoxide reductase (MsrB): This enzyme family is specific for the reduction of protein-bound Met-R-SO[1]. In mammals, there are three MsrB isoenzymes (MsrB1, MsrB2, and MsrB3) with distinct subcellular localizations, including the cytosol, nucleus, mitochondria, and endoplasmic reticulum.

Crucially, mammals lack a dedicated and efficient enzyme for the reduction of free D-methionine sulfoxide[2]. This enzymatic imbalance implies that while L-methionine sulfoxide can be readily recycled, D-methionine sulfoxide, particularly in its free form, has a greater potential to accumulate within the cell, with significant physiological consequences.

Quantitative Analysis of D-Methionine Sulfoxide Accumulation

The accumulation of methionine sulfoxide is a hallmark of aging and various pathologies, notably neurodegenerative diseases. While global measurements of total methionine sulfoxide are informative, the stereospecific accumulation of the D-form is of particular interest.

Table 1: Age-Dependent Accumulation of Methionine Sulfoxide in Mouse Tissues

The following table summarizes the ratio of methionine sulfoxide (MetO) to total methionine (Met + MetO) in various tissues of wild-type mice at different ages. While not distinguishing between D- and L-isomers, it illustrates the general trend of increased methionine oxidation with age[3]. It is important to note that without efficient repair of the R-form, a significant portion of this increase can be attributed to D-methionine sulfoxide.

| Tissue | Young (MetO / Met+MetO Ratio) | Middle-Aged (MetO / Met+MetO Ratio) |

| Liver | 4.72 ± 0.77 | 4.49 ± 1.15 |

| Heart | 5.26 ± 1.14 | 5.25 ± 0.42 |

| Kidney | 4.97 ± 0.33 | 5.24 ± 0.87 |

| Muscle | 5.86 ± 1.27 | 4.56 ± 0.76 |

| Brain Stem | 9.81 ± 1.43 | 9.81 ± 0.83 |

| Cortex | 7.70 ± 1.64 | 8.64 ± 0.84 |

| Hippocampus | 6.90 ± 4.26 | 9.45 ± 1.74 |

| Hypothalamus | 6.90 ± 4.26 | 9.45 ± 1.74 |

| Cerebellum | 4.30 ± 0.67 | 4.42 ± 0.61 |

Data adapted from Stadtman et al. (2005). Values are presented as mean ± S.D.

Table 2: Methionine Sulfoxide Levels in Alzheimer's Disease

Studies have consistently shown elevated levels of methionine sulfoxide in the context of Alzheimer's disease (AD).

| Sample Type | Condition | Measurement | Fold Change/Significance | Reference |

| Plasma | Familial AD Mutation Carriers vs. Non-Carriers | Densitometry of a 120 kDa MetO-positive band | ~2.85-fold increase (p=0.02) | [4] |

| Hippocampus (5XFAD mouse model) | 9-month-old vs. 3-month-old | Number of identified MSox peptides | ~2.07-fold increase | [5] |

| Human Brain | Alzheimer's Disease vs. Control | MsrA activity | Significantly decreased in multiple brain regions | [6] |

| Amyloid Plaques (AD Brain) | Post-mortem tissue | Percentage of Aβ as sulfoxide form | 10-50% | [7] |

Experimental Protocols

Induction of D-Methionine Sulfoxide Accumulation in Cell Culture

Objective: To induce oxidative stress in cultured cells to promote the formation and accumulation of D-methionine sulfoxide.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, HEK293)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) and grow to 70-80% confluency.

-

Prepare a fresh working solution of H₂O₂ in serum-free medium. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line, typically ranging from 50 µM to 1 mM[8].

-

Aspirate the complete medium from the cells and wash once with sterile PBS.

-

Add the H₂O₂-containing serum-free medium to the cells.

-

Incubate the cells for a desired period, typically ranging from 30 minutes to a few hours. The duration should be optimized based on the cell type and the desired level of oxidation[8].

-

After incubation, remove the H₂O₂-containing medium and wash the cells twice with PBS.

-

Harvest the cells for subsequent analysis of D-methionine sulfoxide levels.

Quantification of D-Methionine Sulfoxide by HPLC

Objective: To separate and quantify D- and L-methionine sulfoxide from total protein hydrolysates.

Materials:

-

Protein sample (from cell or tissue lysate)

-

Pronase, Leucine (B10760876) aminopeptidase, Prolidase

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase A: Acetate (B1210297) buffer

-

Mobile phase B: Acetonitrile (B52724)

-

Methionine, L-methionine-dl-sulfoxide standards

Procedure:

-

Protein Hydrolysis:

-

Hydrolyze the protein sample using a three-enzyme digestion protocol (pronase, leucine aminopeptidase, and prolidase) for 20 hours at 37°C to release individual amino acids[9].

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the hydrolyzed sample onto the column.

-

Elute the amino acids using a gradient of acetonitrile in acetate buffer[9].

-

Monitor the elution profile at 214 nm and 280 nm[9].

-

Identify and quantify methionine and methionine sulfoxide peaks by comparing their retention times and peak areas to those of the standards. The D- and L-diastereomers of methionine sulfoxide can be resolved with appropriate HPLC conditions.

-

Methionine Sulfoxide Reductase B (MsrB) Activity Assay

Objective: To measure the enzymatic activity of MsrB in reducing D-methionine sulfoxide.

Materials:

-

Cell or tissue lysate containing MsrB

-

Dabsylated L-methionine-R-sulfoxide (Dabsyl-Met-R-SO) as a substrate

-

Dithiothreitol (DTT) as a reducing agent

-

Sodium phosphate (B84403) buffer (pH 7.5)

-

Acetonitrile

-

HPLC system with a visible light detector

Procedure:

-

Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5), 20 mM DTT, and the desired concentration of Dabsyl-Met-R-SO (e.g., 200 µM)[10].

-

Add the cell or tissue lysate to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes)[10].

-

Stop the reaction by adding an equal volume of acetonitrile.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by reversed-phase HPLC, monitoring the absorbance at 436 nm to detect the dabsylated compounds.

-

Quantify the amount of dabsylated methionine (the product) formed to determine MsrB activity.

Signaling Pathways and Physiological Consequences

The accumulation of D-methionine sulfoxide can disrupt cellular homeostasis by altering protein function and modulating key signaling pathways.

The CaMKII Signaling Pathway

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial regulator of calcium signaling. Oxidation of specific methionine residues in the regulatory domain of CaMKII can lead to its calcium-independent activation[2][11]. This sustained, aberrant activation can contribute to apoptosis, particularly in cardiomyocytes[11][12]. The reduction of oxidized CaMKII is mediated by MsrA, highlighting the importance of the Msr system in regulating CaMKII activity[11][12].

ROS/MAPKs/NF-κB Signaling in Neuroinflammation

In the context of neuroinflammation, the accumulation of ROS, including those generated as a consequence of D-methionine sulfoxide buildup, can activate microglia. This activation involves the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as p38 and ERK, which in turn leads to the activation of the transcription factor NF-κB[13][14]. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory cytokines, exacerbating the inflammatory response. MsrA has been shown to negatively regulate this pathway, suggesting that its impairment could lead to unchecked neuroinflammation[13][14].

Apoptosis

The accumulation of D-methionine sulfoxide is associated with the induction of apoptosis. This can occur through multiple mechanisms, including the sustained activation of pro-apoptotic kinases like CaMKII and the general increase in oxidative stress that can damage mitochondria and trigger the intrinsic apoptotic pathway. Studies have shown that acute administration of methionine sulfoxide can lead to increased activity of caspase-3 and caspase-9, key executioner and initiator caspases, respectively, as well as DNA damage and reduced cell viability[15].

Conclusion and Future Directions

The accumulation of D-methionine sulfoxide represents a significant physiological challenge, particularly in the context of aging and oxidative stress-related diseases. The inefficiency of its repair, especially in its free form, underscores its potential as both a biomarker and a therapeutic target. For researchers and drug development professionals, understanding the mechanisms of D-methionine sulfoxide accumulation and its downstream consequences is paramount.

Future research should focus on:

-

Developing more sensitive and specific methods for the in vivo quantification of D- and L-methionine sulfoxide to better delineate their respective roles in pathology.

-

Identifying the full spectrum of proteins that are susceptible to D-methionine sulfoxide formation and characterizing the functional consequences of this modification.

-

Exploring therapeutic strategies aimed at either preventing the formation of D-methionine sulfoxide or enhancing its reduction, potentially through the development of novel MsrB activators or mimetics.

By elucidating the intricate roles of D-methionine sulfoxide in cellular signaling and pathophysiology, the scientific community can pave the way for innovative diagnostic and therapeutic interventions for a range of age-related and neurodegenerative disorders.

References

- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasma methionine sulfoxide in persons with familial Alzheimer’s disease mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Decrease in peptide methionine sulfoxide reductase in Alzheimer's disease brain. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct determination of methionine sulfoxide in milk proteins by enzyme hydrolysis/high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methionine Sulfoxide Reductase A Negatively Controls Microglia-Mediated Neuroinflammation via Inhibiting ROS/MAPKs/NF-κB Signaling Pathways Through a Catalytic Antioxidant Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methionine sulfoxide reductase A negatively controls microglia-mediated neuroinflammation via inhibiting ROS/MAPKs/NF-κB signaling pathways through a catalytic antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

D-Methionine Sulfoxide Hydrochloride and its Putative Role in Aging Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is highly susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167). This post-translational modification has been implicated in the aging process. While the biological significance of L-methionine sulfoxide and its enzymatic repair system, Methionine Sulfoxide Reductase (Msr), in longevity and oxidative stress resistance is increasingly recognized, the specific role of D-methionine sulfoxide hydrochloride remains largely unexplored. This technical guide synthesizes the current understanding of methionine oxidation in aging, details the known metabolism and effects of D-methionine and its oxidized forms, and provides a framework for future research into the potential of this compound as a modulator of aging processes.

Introduction: Methionine Oxidation and the Landscape of Aging

The aging process is characterized by a progressive decline in physiological function and an increased susceptibility to disease. At the molecular level, this decline is associated with the accumulation of damaged macromolecules, including proteins.[1][2] The "Oxidative Stress Theory of Aging" posits that reactive oxygen species (ROS) are major contributors to this age-related damage.[3]

Methionine residues in proteins are particularly vulnerable to oxidation by ROS, resulting in the formation of methionine sulfoxide (MetO).[4][5] This conversion can alter protein structure and function, contributing to cellular dysfunction.[6] Nature has evolved a repair mechanism in the form of the Methionine Sulfoxide Reductase (Msr) system, comprising MsrA and MsrB enzymes, which stereospecifically reduce L-methionine-S-sulfoxide and L-methionine-R-sulfoxide back to methionine, respectively.[5][7][8] The efficacy of this repair system has been directly linked to lifespan in various model organisms.[9]

Methionine itself exists in two stereoisomeric forms: L-methionine and D-methionine. While L-methionine is the proteogenic form, the presence and biological roles of D-amino acids, including D-methionine, are gaining increasing attention, particularly in the context of aging where they have been found to accumulate in tissues.[2][10] This guide focuses on the hydrochloride salt of the D-isomer of methionine sulfoxide, exploring its potential connection to the intricate processes of aging.

Chemical and Biological Profile of this compound